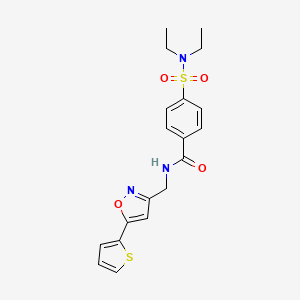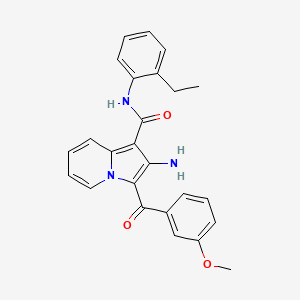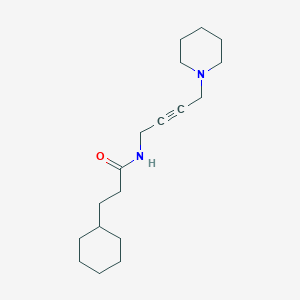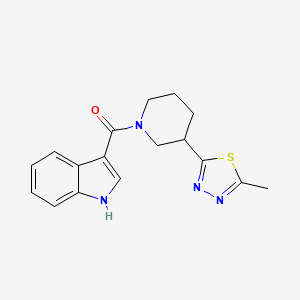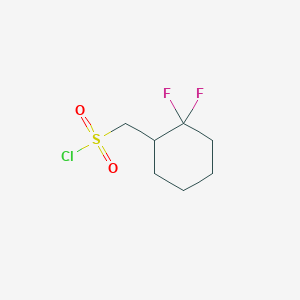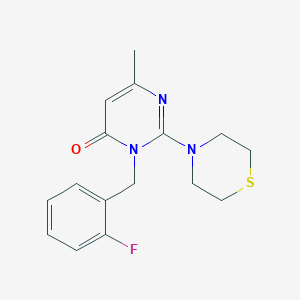
4-chloro-N-(cyanomethyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(cyanomethyl)-3-methylbenzamide, also known as CMX-2043, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been shown to have a range of biochemical and physiological effects. In
科学研究应用
4-chloro-N-(cyanomethyl)-3-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. It has also been studied for its potential use in treating cardiovascular diseases, diabetes, and neurological disorders.
作用机制
The exact mechanism of action of 4-chloro-N-(cyanomethyl)-3-methylbenzamide is not fully understood. However, it has been shown to target multiple signaling pathways involved in inflammation, fibrosis, and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been shown to inhibit the activity of TGF-β, a cytokine that plays a key role in fibrosis.
Biochemical and Physiological Effects
4-chloro-N-(cyanomethyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in various organs, including the heart, liver, and lung. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
4-chloro-N-(cyanomethyl)-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-chloro-N-(cyanomethyl)-3-methylbenzamide. One direction is to further explore its potential therapeutic applications, particularly in cardiovascular diseases, diabetes, and neurological disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs. Finally, there is a need for more studies to determine the optimal dosage and administration route for 4-chloro-N-(cyanomethyl)-3-methylbenzamide in animal models and humans.
Conclusion
In conclusion, 4-chloro-N-(cyanomethyl)-3-methylbenzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been shown to target multiple signaling pathways involved in inflammation, fibrosis, and cancer. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully explore its potential therapeutic applications and elucidate its mechanism of action.
合成方法
The synthesis of 4-chloro-N-(cyanomethyl)-3-methylbenzamide involves the reaction of 4-chloro-3-methylbenzoic acid with cyanomethylamine hydrochloride. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been optimized for high yield and purity and has been used in numerous studies.
属性
IUPAC Name |
4-chloro-N-(cyanomethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIKHKPZJJJJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

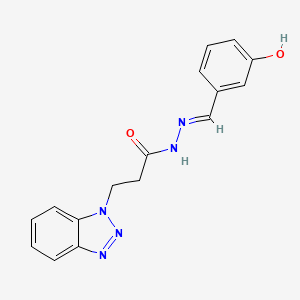
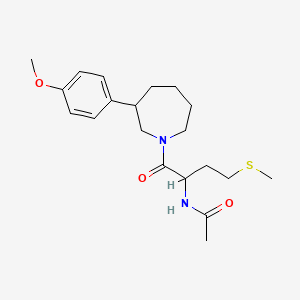
![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)
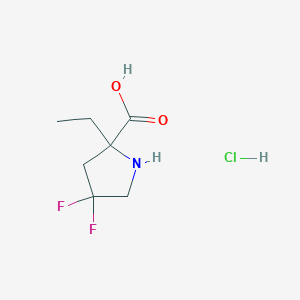
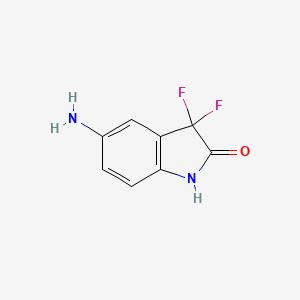
![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)
